molecular formula C15H18N4O4 B1208186 5-Ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione CAS No. 94099-56-6

5-Ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione

Cat. No.: B1208186
CAS No.: 94099-56-6
M. Wt: 318.33 g/mol
InChI Key: PVAOJECIJLYLME-UHFFFAOYSA-N
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Description

5-Ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione is a complex organic compound with the molecular formula C15H18N4O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, followed by specific reaction conditions to achieve the final product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize efficiency and yield while minimizing costs. These methods often involve large-scale reactions under controlled conditions, utilizing advanced equipment and techniques to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroperoxy derivatives, while reduction can produce various hydroxy compounds .

Scientific Research Applications

5-Ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione involves its interaction with specific molecular targets and pathways. It can act as an oxidizing agent, affecting cellular redox balance and inducing oxidative stress. This compound may also interact with enzymes and proteins, modulating their activities and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione is unique due to its specific hydroperoxy and trimethyl substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

94099-56-6

Molecular Formula

C15H18N4O4

Molecular Weight

318.33 g/mol

IUPAC Name

5-ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione

InChI

InChI=1S/C15H18N4O4/c1-5-19-10-7-6-9(2)8-11(10)17(3)12-15(19,23-22)13(20)18(4)14(21)16-12/h6-8,22H,5H2,1-4H3

InChI Key

PVAOJECIJLYLME-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)C)N(C3=NC(=O)N(C(=O)C31OO)C)C

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)N(C3=NC(=O)N(C(=O)C31OO)C)C

Synonyms

4 alpha-hydroperoxy-5-ethyl-3,8,10-trimethylisoalloxazine
FLETOOH

Origin of Product

United States

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